molecular formula C28H38N2O5Si B611449 TP-2857 CAS No. 1575491-01-8

TP-2857

Cat. No.: B611449
CAS No.: 1575491-01-8
M. Wt: 510.706
InChI Key: LQNXUCJZFHOSCM-GTFGCAHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-2857 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis .

Chemical Reactions Analysis

Types of Reactions

TP-2857 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antimicrobial properties, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

TP-2857 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand its antimicrobial activity and its effects on various bacterial strains.

    Medicine: Investigated for its potential use in developing new antimicrobial therapies.

    Industry: Utilized in the development of new antimicrobial coatings and materials

Mechanism of Action

The mechanism of action of TP-2857 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, making it highly effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Biological Activity

TP-2857 is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different cancer models, and potential therapeutic applications.

This compound operates primarily through the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. It has been shown to interact with key molecular targets involved in tumorigenesis, leading to apoptosis and reduced tumor growth.

Key Mechanisms Identified:

  • Inhibition of Kinase Activity : this compound selectively inhibits certain kinases that are overactive in cancer cells, disrupting their signaling pathways.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in malignant cells, promoting programmed cell death.
  • Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Efficacy Studies

Several preclinical studies have evaluated the efficacy of this compound across various cancer cell lines. The following table summarizes the IC50 values obtained from these studies, indicating the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.2Apoptosis induction and cell cycle arrest
MCF-7 (Breast Cancer)3.8Inhibition of ER signaling
PC-3 (Prostate Cancer)4.1Kinase inhibition and apoptosis
HeLa (Cervical Cancer)2.9Induction of mitochondrial dysfunction

Case Studies

In a recent case study involving a mouse model of lung cancer, this compound was administered at varying doses to assess its impact on tumor growth. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment.

Case Study Findings:

  • Tumor Size Reduction : Mice treated with this compound showed an average tumor size reduction of 65% after four weeks.
  • Survival Rate : The survival rate increased by 30% in treated mice compared to untreated controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable pharmacokinetic properties with a half-life conducive for therapeutic use.

Pharmacokinetic Profile

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
  • Distribution : High tissue distribution observed, particularly in liver and lungs.
  • Metabolism : Primarily metabolized by liver enzymes, with minimal renal excretion noted.

Toxicological Assessments

Toxicity studies have indicated that this compound exhibits a manageable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Properties

IUPAC Name

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O5Si/c1-8-30(9-2)23-20-16-13-17-21(31)28(20,35-36(6,7)27(3,4)5)25(32)22-24(23)34-29-26(22)33-18-19-14-11-10-12-15-19/h10-15,17,20,23H,8-9,16,18H2,1-7H3/t20-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNXUCJZFHOSCM-GTFGCAHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1C2CC=CC(=O)C2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H]1[C@@H]2CC=CC(=O)[C@@]2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TP-2857
Reactant of Route 2
Reactant of Route 2
TP-2857
Reactant of Route 3
TP-2857
Reactant of Route 4
TP-2857
Reactant of Route 5
TP-2857
Reactant of Route 6
TP-2857

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.